3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
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Overview
Description
3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of polyfluoroalkyl-3-oxo esters with methyl ketones and amino alcohols. The reaction conditions can vary, but it has been shown that using 1,4-dioxane as a solvent with 3-aminopropanol predominantly leads to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: Another compound with a trifluoromethyl group, but with a different core structure.
Indole derivatives: These compounds also contain heterocyclic structures and have diverse biological activities.
Uniqueness
The uniqueness of 3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile lies in its specific combination of functional groups and its isoquinoline core. This combination imparts unique chemical properties, such as increased metabolic stability and lipophilicity, which can be advantageous in various applications.
Properties
Molecular Formula |
C11H9F3N2O |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
3-oxo-1-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-7-4-2-1-3-6(7)8(5-15)10(17)16-9/h1-4H2,(H,16,17) |
InChI Key |
UAWYPSWCSFLTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(NC(=O)C(=C2C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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